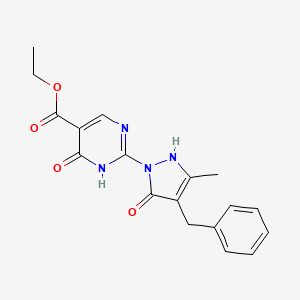

ethyl 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves multistep chemical processes, including the annulation of the pyrimidine ring to other heterocyclic structures. For instance, Dolzhenko et al. (2006) described the synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido[2′,1′:4,5][1,3,5]triazino[1,2-a]-benzimidazole-3-carboxylates through pyrimidine ring annulation, demonstrating the complexity of synthesizing such compounds (Dolzhenko, Chui, & Dolzhenko, 2006).

Molecular Structure Analysis

The molecular structure of pyrazole and pyrimidine derivatives has been extensively studied, including their tautomeric forms and crystalline structure. Studies such as those by Naveen et al. (2021) have used single crystal X-ray diffraction studies to confirm the 3D molecular structure of similar compounds, highlighting the importance of understanding the geometric and electronic structure of these molecules (Naveen, Kumara, Kumar, Kumar, Zarrouk, Warad, & Lokanath, 2021).

Chemical Reactions and Properties

The reactivity and chemical properties of ethyl 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate derivatives involve various reactions. For example, Youssef et al. (2013) have shown how these compounds can be transformed into related fused heterocyclic systems via reaction with different reagents, indicating a broad range of chemical behaviors and potential for synthesis of novel compounds (Youssef, Abbady, Ahmed, & Omar, 2013).

Physical Properties Analysis

The physical properties of pyrimidine and pyrazole derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in various fields. Detailed analyses, such as those conducted by Hu et al. (2005) on similar compounds, provide insights into the intermolecular interactions that affect these physical properties, essential for designing compounds with desired physical characteristics (Hu, Zhu, Li, Li, Ren, Li, & Yang, 2005).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and tautomeric equilibriums, play a significant role in the application and functionality of these compounds. Research by Mohamed (2021) on the synthesis and reactions of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives highlights the complexity of their chemical behavior and the potential for creating a wide variety of derivatives with diverse chemical properties (Mohamed, 2021).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Ethyl 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate is involved in various chemical syntheses and transformations, indicating its importance as a building block in organic chemistry. For instance:

Formation of Pyrazolopyrimidinyl Keto-esters : The compound has been utilized in the synthesis of pyrazolopyrimidinyl keto-esters and their acid hydrazide derivatives. These compounds have exhibited a potent effect on increasing the reactivity of cellobiase, highlighting their potential use in enzymatic studies and applications (Abd & Awas, 2008).

Spiro Heterocyclization : In another study, the compound was used in three-component spiro heterocyclization reactions involving pyrrolediones, malononitrile, and pyrazolone. This reaction is significant as it leads to the formation of complex spiro[pyrano[2,3-c]pyrazole-4,3′-pyrrole] heterocyclic systems, which are challenging to access and may have numerous chemical applications (Dmitriev et al., 2014).

Cyclocondensation Reactions : The compound also undergoes selective cyclocondensation with 1,3-dicarbonyl compounds, leading to the formation of pyrazolo[3,4-b]pyridin-3-ones, which are readily converted to their 1-unsubstituted analogs. This indicates its versatility in synthesizing heterocyclic compounds, which are crucial in medicinal chemistry and material science (Lebedˈ et al., 2012).

Biological Applications

In addition to its chemical significance, the compound and its derivatives exhibit notable biological activities:

Antibacterial Activity : Derivatives of the compound, specifically ethyl 2,7-dimethyl-4-oxo-5-phenyl-3-[(3-phenylisoxazol-5-yl)methyl]-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carboxylates, have been synthesized and screened for antibacterial activity against both Gram-positive and Gram-negative bacterial species. These compounds exhibited good to excellent antibacterial activity, suggesting their potential use in developing new antimicrobial agents (Kumar et al., 2017).

Synthesis of Heterocyclic Systems : Ethyl 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate has been utilized to synthesize various heterocyclic systems with potential biological importance. The compound was reacted with various reagents to produce heterocyclic systems, which were tested against bacteria and fungi. Some of these compounds demonstrated excellent biocidal properties, making them interesting candidates for further pharmacological studies (Youssef et al., 2011).

Eigenschaften

IUPAC Name |

ethyl 2-(4-benzyl-5-methyl-3-oxo-1H-pyrazol-2-yl)-6-oxo-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4/c1-3-26-17(25)14-10-19-18(20-15(14)23)22-16(24)13(11(2)21-22)9-12-7-5-4-6-8-12/h4-8,10,21H,3,9H2,1-2H3,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBINPUJPYFQKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(NC1=O)N2C(=O)C(=C(N2)C)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-[3-[(2-methoxybenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2496754.png)

![3-(1-(Benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2496755.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2496757.png)

![N-(2,4-dimethoxyphenyl)-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2496765.png)

![1-[4-(5-Fluoropyridin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2496770.png)